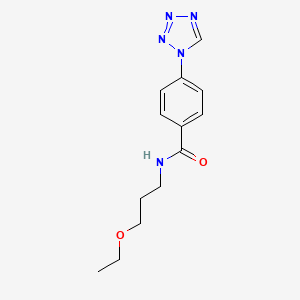
N-(3-ethoxypropyl)-4-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethoxypropyl)-4-(1H-tetrazol-1-yl)benzamide, commonly known as ETPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. ETPB belongs to the class of benzamide derivatives and is known to exhibit a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
ETPB has been extensively studied for its potential applications in scientific research. One of the most significant applications of ETPB is in the field of neuroscience. ETPB has been shown to inhibit the activity of the protein kinase CK2, which is known to play a crucial role in neuronal signaling. This inhibition leads to a reduction in the release of neurotransmitters such as dopamine, which can be useful in studying the mechanisms of addiction and other neurological disorders.
ETPB has also been studied for its potential applications in cancer research. CK2 is known to be overexpressed in many types of cancer, and ETPB has been shown to inhibit its activity, leading to a reduction in cancer cell proliferation. ETPB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Mécanisme D'action
ETPB inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to a reduction in their activity. CK2 is known to play a crucial role in many cellular processes, including DNA repair, cell cycle regulation, and gene expression. Therefore, the inhibition of CK2 by ETPB can have significant effects on cellular function.
Biochemical and Physiological Effects:
ETPB has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on CK2, ETPB has been shown to inhibit the activity of other kinases, including protein kinase C and casein kinase 1. ETPB has also been shown to inhibit the activity of phosphodiesterase 4, an enzyme that plays a role in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using ETPB in lab experiments is its specificity for CK2. ETPB has been shown to have minimal effects on other kinases, making it a useful tool for studying the specific role of CK2 in cellular processes. However, ETPB has also been shown to have limited solubility in water, which can make it challenging to use in some experiments.
Orientations Futures
There are several future directions for research on ETPB. One area of research is the development of more potent and selective inhibitors of CK2. Another area of research is the investigation of the effects of ETPB on other cellular processes, such as DNA repair and gene expression. Additionally, the potential use of ETPB in cancer therapy requires further investigation, including the development of more effective delivery methods.
Méthodes De Synthèse
The synthesis of ETPB involves the reaction of 4-aminobenzoic acid with ethyl 3-bromopropionate to form ethyl 3-(4-aminophenyl)propanoate. This intermediate is then reacted with sodium azide to form ethyl 3-(4-azidophenyl)propanoate. Finally, the azide group is reduced using palladium on carbon to form ETPB.
Propriétés
IUPAC Name |
N-(3-ethoxypropyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-2-20-9-3-8-14-13(19)11-4-6-12(7-5-11)18-10-15-16-17-18/h4-7,10H,2-3,8-9H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNKXLIPVCUOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-3-{[1-(3,5-dimethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5201077.png)
![[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5201092.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5201095.png)

![2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide](/img/structure/B5201105.png)

![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B5201121.png)
![4-benzyl-1-({3-[(4-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methyl)piperidine](/img/structure/B5201122.png)

![5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B5201133.png)



